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Compound of Interest

Compound Name: Bromo-PEG2-bromide

Cat. No.: B1667888

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG2-bromide, a
homobifunctional crosslinker utilized in bioconjugation, drug delivery, and the development of
advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting
Chimeras (PROTACS). This document details the physicochemical properties, reaction
mechanisms, experimental protocols, and key applications of this versatile reagent.

Core Concepts: Chemistry and Reactivity

Bromo-PEG2-bromide is a symmetrical crosslinking agent featuring a short, hydrophilic
diethylene glycol (PEG2) spacer flanked by two reactive bromide groups. The fundamental
utility of this reagent lies in its ability to covalently link two molecules containing nucleophilic
functional groups through a bimolecular nucleophilic substitution (SN2) reaction mechanism.[1]

[2]

The terminal bromide moieties are excellent leaving groups, rendering the adjacent carbon
atoms electrophilic and susceptible to attack by nucleophiles.[3][4] This reactivity allows for the
formation of stable covalent bonds with various functional groups present on biomolecules.

Primary Reactive Targets:

» Thiols (Sulfhydryls): The thiol groups of cysteine residues in proteins and peptides are
primary targets for Bromo-PEG2-bromide.[2][5] The reaction, which is most efficient at a pH
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of 7.2-8.5, results in the formation of a highly stable thioether linkage.[1]

e Amines: Primary amines, such as the e-amino group of lysine residues and the N-terminus of

proteins, can also react with Bromo-PEG2-bromide to form secondary amine bonds.[2][6]

To favor mono-alkylation and avoid the formation of tertiary amines or quaternary ammonium

salts, it is often recommended to use a large excess of the primary amine relative to the

crosslinker.[6]

The hydrophilic PEG spacer enhances the water solubility of the crosslinker and the resulting

conjugate, which is particularly advantageous when working with hydrophobic molecules or to

prevent aggregation.[3][7]

Data Presentation: Physicochemical and
Application-Specific Properties

Quantitative data is crucial for the precise application of Bromo-PEG2-bromide in

experimental design. The following tables summarize its key properties and provide

comparative data on its use in ADC development.

Property Value Reference(s)
Chemical Formula C6H12Br202 [3]
Molecular Weight 275.97 g/mol [2]
CAS Number 31255-10-4 [3]
Appearance Colorless to light yellow liquid [7]
Purity Typically =95% [2]

Storage Conditions

-20°C for long-term stability

[3]

© 2025 BenchChem. All rights reserved. 2/10

Tech Support


https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_Bromo_PEG5_bromide_as_a_Homobifunctional_Crosslinker.pdf
https://www.benchchem.com/product/b1667888?utm_src=pdf-body
https://axispharm.com/product-category/peg-linkers/bromo-peg-linkers/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Reaction_of_Bromo_PEG6_bromide_with_Primary_Amines.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Reaction_of_Bromo_PEG6_bromide_with_Primary_Amines.pdf
https://broadpharm.com/product/bp-21674
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Bromo_PEG6_bromide_as_a_Linker_in_Antibody_Drug_Conjugates.pdf
https://www.benchchem.com/product/b1667888?utm_src=pdf-body
https://broadpharm.com/product/bp-21674
https://axispharm.com/product-category/peg-linkers/bromo-peg-linkers/
https://broadpharm.com/product/bp-21674
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Bromo_PEG6_bromide_as_a_Linker_in_Antibody_Drug_Conjugates.pdf
https://axispharm.com/product-category/peg-linkers/bromo-peg-linkers/
https://broadpharm.com/product/bp-21674
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

. Average Drug-to-Antibody
Linker . % Monomer (SEC-HPLC)?
Ratio (DAR)*

Non-PEGylated Control 3.5 >95%
Bromo-PEG2-bromide ~3.8 >95%
Bromo-PEG6-bromide ~4.0 >95%
Bromo-PEG12-bromide ~4.2 >95%
Bromo-PEG24-bromide ~4.5 >90%

1Drug-to-Antibody Ratio (DAR) is a critical quality attribute of ADCs. 2Size-Exclusion
Chromatography (SEC-HPLC) is used to assess the purity and aggregation of the ADC.

Experimental Protocols

The following protocols are adapted from established bioconjugation techniques for bromo-
PEG reagents and provide a framework for the use of Bromo-PEG2-bromide.[1][6]
Optimization of specific reaction conditions is recommended for each unique application.

Protocol 1: Crosslinking of Thiol-Containing Proteins
(e.g., Cysteine Residues)

This protocol describes a general procedure for the homobifunctional crosslinking of proteins
containing accessible cysteine residues.

Materials:

Bromo-PEG2-bromide

Thiol-containing protein

Reaction Buffer. Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.5, containing
1-5 mM EDTA.[1][8] Ensure the buffer is free of amines and thiols.

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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e Quenching Reagent: L-cysteine or 2-mercaptoethanol
e Desalting column or dialysis equipment for purification
Procedure:

o Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-
10 mg/mL. If necessary, reduce any disulfide bonds using a suitable reducing agent (e.g.,
TCEP) and subsequently remove the reducing agent.[8]

o Crosslinker Preparation: Immediately before use, prepare a stock solution of Bromo-PEG2-
bromide in anhydrous DMF or DMSO.

e Crosslinking Reaction: Add a 10- to 50-fold molar excess of the Bromo-PEG2-bromide
stock solution to the protein solution with gentle stirring. The final concentration of the
organic solvent should ideally be less than 10% (v/v) to prevent protein denaturation.[6]

 Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at
4°C with gentle agitation.[8] The optimal time and temperature should be determined
empirically.

e Quenching: Stop the reaction by adding the Quenching Reagent to a final concentration in
molar excess of the initial amount of Bromo-PEG2-bromide.[1] Incubate for 30-60 minutes
at room temperature.

 Purification: Remove excess crosslinker and quenching reagent by size-exclusion
chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[1]

e Analysis: Analyze the crosslinked product using SDS-PAGE to visualize the formation of
higher molecular weight species. Further characterization can be performed by mass
spectrometry.[1]

Protocol 2: Conjugation to Primary Amines

This protocol provides a general guideline for the reaction of Bromo-PEG2-bromide with
primary amines, such as those on lysine residues or the N-terminus of a protein.

Materials:
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e Bromo-PEG2-bromide
» Amine-containing molecule (protein, peptide, etc.)

» Conjugation Buffer: Phosphate-Buffered Saline (PBS) or borate buffer, pH 7-9.[6] Ensure the
buffer is free of extraneous primary amines (e.g., Tris).

e Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
e Quenching Reagent: Tris buffer or glycine solution

« Dialysis or ultrafiltration device for purification

Procedure:

e Molecule Preparation: Dissolve the amine-containing molecule in the Conjugation Buffer to a
suitable concentration (e.g., 1-10 mg/mL for proteins).

o Crosslinker Preparation: Prepare a stock solution of Bromo-PEG2-bromide in anhydrous
DMF or DMSO immediately before use.

o Conjugation Reaction: Slowly add the Bromo-PEG2-bromide stock solution to the molecule
solution while gently stirring. A 10- to 50-fold molar excess of the crosslinker over the protein
is @ common starting point.[6] To favor mono-alkylation, a large excess of the amine-
containing molecule relative to the crosslinker can be used.

 Incubation: Allow the reaction to proceed for 4-24 hours at room temperature or 4°C with
continuous gentle agitation.[6]

e Quenching: Terminate the reaction by adding an excess of the Quenching Reagent.

 Purification: Purify the conjugate by dialysis or diafiltration using an appropriate molecular
weight cutoff membrane to remove unreacted Bromo-PEG2-bromide and quenching
reagent.[6]

e Analysis: Characterize the conjugate using appropriate analytical techniques such as SDS-
PAGE, HPLC, or mass spectrometry.
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Mandatory Visualizations: Workflows and Signaling
Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows

and signaling pathways where Bromo-PEG2-bromide is applicable.
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A typical experimental workflow for protein crosslinking.
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Generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.
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The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

Bromo-PEG2-bromide is a valuable and versatile homobifunctional crosslinker for a range of
applications in research and drug development. Its well-defined structure, hydrophilic PEG
spacer, and reactive bromide end groups enable the stable and efficient linkage of
biomolecules. The formation of robust thioether or secondary amine bonds makes it suitable for
creating complex bioconjugates, including ADCs and PROTACSs. While optimization of reaction
conditions is essential for specific applications, the general protocols and principles outlined in
this guide provide a solid foundation for the successful implementation of Bromo-PEG2-
bromide in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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